4'-trans-Hydroxy Cilostazol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

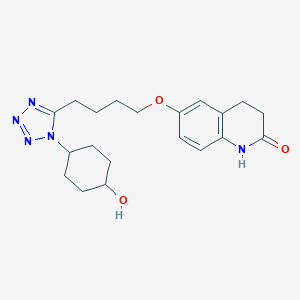

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNZXLUGHLDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434374, DTXSID801343144 |

Source

|

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87153-04-6, 87153-06-8 |

Source

|

| Record name | 4'-Hydroxycilostazol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxycilostazol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4'-trans-Hydroxy Cilostazol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategies for 4'-trans-Hydroxy Cilostazol (B1669032), a principal active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Given that 4'-trans-Hydroxy Cilostazol is primarily formed via metabolic pathways, this guide outlines a plausible de novo chemical synthesis approach, based on established reactions for its parent compound, for researchers requiring a pure standard for analytical, pharmacological, or further derivatization studies.

Introduction

This compound is a key metabolite of Cilostazol, exhibiting approximately one-fifth of the phosphodiesterase III (PDE III) inhibitory activity of the parent drug.[1] Its presence and concentration in plasma are significant, contributing to the overall pharmacological effect of Cilostazol administration. Accurate in vitro and in vivo studies of this metabolite necessitate a reliable source of the pure compound. This guide details a multi-step synthetic pathway, purification protocols, and analytical methods for its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached by a convergent synthesis strategy, analogous to the established synthesis of Cilostazol. This involves the preparation of two key intermediates, 6-hydroxy-3,4-dihydroquinolin-2-one (1) and 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (2) , followed by their coupling to yield the final product.

Experimental Protocols

Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2-one (Intermediate 1)

This procedure involves a two-step, one-pot synthesis starting from p-anisidine.

Step 1: Acylation of p-Anisidine

-

To a solution of p-anisidine (1.0 eq) in a suitable solvent such as toluene (B28343) or acetone, add sodium bicarbonate (1.5 eq).

-

Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent, maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture to 60 °C for 1 hour.

-

Cool the reaction mixture and quench with dilute hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. This solution of N-(4-methoxyphenyl)-3-chloropropionamide is used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To the solution of N-(4-methoxyphenyl)-3-chloropropionamide, add anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq) portion-wise, controlling the exothermic reaction.

-

Heat the reaction mixture to 150-160 °C for 2-3 hours.

-

Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield crude 6-hydroxy-3,4-dihydroquinolin-2-one.

Synthesis of 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (Intermediate 2)

This synthesis begins with the commercially available trans-4-aminocyclohexanol.

Step 1: Synthesis of 1-(trans-4-hydroxycyclohexyl)-1H-tetrazole

-

Dissolve trans-4-aminocyclohexanol (1.0 eq), triethyl orthoformate (1.2 eq), and sodium azide (B81097) (1.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a catalytic amount of a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq).

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Alkylation with 1-bromo-4-chlorobutane (B103958)

-

To a solution of 1-(trans-4-hydroxycyclohexyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Add 1-bromo-4-chlorobutane (1.2 eq) and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The residue is purified by column chromatography to yield 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole.

Synthesis of this compound (Final Coupling)

-

In a suitable reactor, dissolve 6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq) in a solvent such as n-butanol or ethanol.

-

Add a base, typically a mixture of potassium hydroxide (B78521) (1.2 eq) and potassium carbonate (0.2 eq).

-

To this mixture, add 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C for n-butanol) for 5-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid, wash with n-butanol and then with water to remove inorganic salts.

-

Dry the crude product under vacuum at 60-70 °C.

Data Presentation

The following tables summarize typical quantitative data for the synthesis, largely based on analogous reactions for Cilostazol.

| Intermediate 1 Synthesis | Parameter | Value | Reference |

| Acylation | Starting Material | p-Anisidine | |

| Reagent | 3-Chloropropionyl chloride | ||

| Solvent | Toluene | ||

| Yield | ~85-95% | [2] | |

| Cyclization | Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide | |

| Reagent | Anhydrous AlCl₃ | ||

| Temperature | 150-160 °C | ||

| Yield | ~80-90% | [3] | |

| Purity (crude) | >95% | [3] |

| Final Coupling Reaction | Parameter | Value | Reference |

| Reactants | Intermediate 1 & 2 | ||

| Base | KOH / K₂CO₃ | [4] | |

| Solvent | n-Butanol | [4] | |

| Temperature | Reflux (~118 °C) | ||

| Reaction Time | 5-8 hours | [4] | |

| Yield (crude) | 75-85% | [4][5] | |

| Purity (crude) | ~98% | [4] |

Purification

High purity this compound is essential for its use as an analytical standard. A two-step purification process involving recrystallization and/or column chromatography is recommended.

Recrystallization

-

Dissolve the crude product in a suitable solvent, such as n-butanol, ethanol, or acetone, at an elevated temperature until a clear solution is obtained.[5][6]

-

Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Typical recovery from recrystallization is in the range of 90-95%, with purity exceeding 99.5%.[4]

Column Chromatography

For achieving the highest purity, column chromatography can be employed.

-

Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of a non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent like methanol (B129727) or isopropyl alcohol is effective. For instance, starting with 100% DCM and gradually increasing the polarity.[3]

-

Procedure: a. Dissolve the crude or recrystallized product in a minimal amount of the mobile phase. b. Load the solution onto the prepared silica gel column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and evaporate the solvent to obtain the highly pure product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.

| HPLC Parameters | Value | Reference |

| Column | C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm) | [7] |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer (pH 6.5) | [7] |

| Flow Rate | 1.0 - 1.5 mL/min | [5] |

| Detection | UV at 254 nm | [5] |

| Lower Limit of Quantification | 20-100 ng/mL in plasma/urine | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Expect signals for the aromatic protons of the quinolinone ring, the methylene (B1212753) protons of the butoxy chain and the quinolinone ring, the cyclohexyl protons (with a characteristic signal for the proton attached to the hydroxyl-bearing carbon), and the amide proton.

-

13C NMR: Expect signals for the carbonyl carbon, aromatic carbons, carbons of the butoxy chain, and the cyclohexyl carbons.

Signaling Pathway Context

This compound, like its parent compound Cilostazol, exerts its therapeutic effect primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.

The increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and promotes vasodilation, addressing the symptoms of intermittent claudication.

Conclusion

This technical guide provides a robust framework for the synthesis and purification of this compound. By adapting established synthetic methodologies for Cilostazol and its precursors, researchers can obtain this important metabolite in high purity. The detailed protocols for synthesis, purification, and analysis will support a wide range of research applications, from metabolic studies to the development of new analytical standards and pharmacological investigations.

References

- 1. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst [mdpi.com]

- 2. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 3. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physico-chemical properties and stability of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

In Vitro Pharmacological Profile of 4'-trans-Hydroxy Cilostazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 4'-trans-Hydroxy Cilostazol, an active metabolite of the antiplatelet and vasodilatory agent, Cilostazol. This document details its mechanism of action, quantitative potency in relevant biological assays, and the experimental protocols used for its characterization. The primary focus is on its activity as a phosphodiesterase 3 (PDE3) inhibitor and its subsequent effects on platelet aggregation and the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

Introduction

Cilostazol is a quinolinone derivative widely used for the symptomatic treatment of intermittent claudication. Its therapeutic effects are mediated through the inhibition of phosphodiesterase type 3 (PDE3), leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites. Among these, this compound (also known as OPC-13213) is one of the major active metabolites. Understanding the specific pharmacological profile of this metabolite is crucial for a complete comprehension of Cilostazol's overall mechanism of action and clinical efficacy.

Mechanism of Action: PDE3 Inhibition

The primary mechanism of action for this compound, similar to its parent compound, is the selective inhibition of phosphodiesterase type 3 (PDE3).[1][2][3] PDE3 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological effects.[4]

Signaling Pathway of this compound

The signaling cascade initiated by this compound is depicted in the following diagram:

Quantitative Pharmacological Data

The in vitro potency of this compound has been compared to its parent drug, Cilostazol, and another active metabolite, 3,4-dehydro-cilostazol (OPC-13015).

| Compound | Target | Parameter | Value | Reference |

| This compound (OPC-13213) | PDE3 | Relative Potency vs. Cilostazol | 2 to 3 times less potent | [1] |

| Platelet Aggregation Inhibition | Relative Potency vs. Cilostazol | One-fifth the activity | [3] | |

| Cilostazol | PDE3A | IC50 | 0.2 µM | [5][6][7] |

| 3,4-dehydro-cilostazol (OPC-13015) | PDE3 | Relative Potency vs. Cilostazol | 3 to 7 times more potent | [1] |

| Compound | Parameter | Value | Reference |

| This compound (OPC-13213) | Plasma Protein Binding | 66% | [3] |

| Cilostazol | Plasma Protein Binding | 95-98% | [3] |

| 3,4-dehydro-cilostazol (OPC-13015) | Plasma Protein Binding | 97.4% | [3] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay quantifies the inhibitory activity of a test compound on PDE3 enzyme activity.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]

- 4. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. selleckchem.com [selleckchem.com]

4'-trans-Hydroxy Cilostazol: A Comprehensive Technical Guide on the Primary Active Metabolite of Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol (B1669032), a quinolinone derivative, is a potent inhibitor of phosphodiesterase 3 (PDE3) widely prescribed for the treatment of intermittent claudication. Its therapeutic effects, primarily vasodilation and antiplatelet activity, are not solely attributable to the parent drug. Cilostazol undergoes extensive hepatic metabolism, giving rise to several active metabolites. Among these, 4'-trans-Hydroxy Cilostazol (OPC-13213) is a major circulating metabolite that significantly contributes to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth overview of this compound, focusing on its metabolism, pharmacological activity, pharmacokinetics, and the experimental methodologies used for its characterization.

Metabolism of Cilostazol to this compound

The biotransformation of cilostazol into its metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound is a key metabolic pathway.

Metabolic Pathway:

Cilostazol is hydroxylated at the 4'-position of its cyclohexyl ring to form this compound. This reaction is catalyzed by specific CYP isoenzymes. In vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified CYP3A4 and, to a lesser extent, CYP2C19 as the primary catalysts for this hydroxylation.[1][2][3]

Pharmacological Activity

This compound is an active metabolite that, like its parent compound, exhibits inhibitory activity against PDE3.

Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism of action for both cilostazol and this compound is the selective inhibition of PDE3.[4] This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in platelets and vascular smooth muscle cells.

Signaling Pathway

The increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this cascade leads to the inhibition of myosin light-chain kinase, resulting in vasodilation. In platelets, elevated cAMP levels are associated with the inhibition of platelet aggregation.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound in comparison to Cilostazol and its other major active metabolite, 3,4-dehydro-Cilostazol.

Table 1: Relative Potency and Plasma Exposure

| Compound | Relative PDE3 Inhibitory Potency (vs. Cilostazol) | Plasma Concentration (% of total analytes) |

| Cilostazol | 1 | 56%[5] |

| 3,4-dehydro-Cilostazol | 4 to 7 times more potent[5] | 15%[5] |

| This compound | One-fifth as active [5] | 4% [5] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Cilostazol | 3,4-dehydro-Cilostazol | This compound |

| Plasma Protein Binding | 95-98%[5] | 97.4%[5] | 66% [5] |

| Apparent Elimination Half-life | ~11-13 hours[3] | ~11-13 hours[3] | ~11-13 hours [3] |

| Primary Route of Elimination | Metabolism | Metabolism | Urinary excretion (~30% of dose) [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of drug metabolites. The following sections outline the key experimental protocols used in the study of this compound.

Metabolism in Human Liver Microsomes

This in vitro assay is used to identify the CYP enzymes responsible for the metabolism of a compound.

Objective: To determine the specific CYP450 isoenzymes involved in the formation of this compound from Cilostazol.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer (pH 7.4).

-

Substrate Addition: Cilostazol is added to the incubation mixture at various concentrations.

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of this compound.

-

Enzyme Inhibition (Optional): To confirm the role of specific CYP enzymes, selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19) or recombinant human CYP enzymes can be used.

PDE3 Inhibition Assay

This biochemical assay measures the inhibitory activity of a compound on the PDE3 enzyme.

Objective: To determine the IC50 value of this compound for the inhibition of PDE3.

Methodology:

-

Enzyme and Substrate Preparation: Purified PDE3 enzyme and the substrate, radiolabeled cAMP (e.g., [3H]cAMP), are prepared in an appropriate assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a stop solution.

-

Separation of Product: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).

-

Quantification: The amount of product formed is quantified by measuring radioactivity.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins.

Objective: To determine the percentage of this compound bound to human plasma proteins.

Methodology:

-

Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

-

Sample Preparation: One chamber is filled with human plasma spiked with a known concentration of this compound. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).

-

Equilibration: The apparatus is incubated at 37°C with gentle shaking for a period sufficient to allow equilibrium to be reached (typically 4-24 hours).

-

Sample Collection: After equilibration, samples are collected from both the plasma and buffer chambers.

-

Analysis: The concentration of this compound in both samples is determined using a validated analytical method like LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] x 100

Conclusion

This compound is a clinically relevant active metabolite of cilostazol that contributes to the drug's overall therapeutic effect. Although less potent than the parent compound and the other major active metabolite, 3,4-dehydro-Cilostazol, its presence in the systemic circulation is significant. A thorough understanding of its pharmacology, pharmacokinetics, and metabolism, as detailed in this guide, is essential for researchers and drug development professionals working on cilostazol or other PDE3 inhibitors. The provided experimental frameworks serve as a foundation for the continued investigation and characterization of this and other drug metabolites.

References

- 1. Cilostazol inhibits vascular smooth muscle cell growth by downregulation of the transcription factor E2F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

An In-depth Technical Guide to 4'-trans-Hydroxy Cilostazol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of the antiplatelet and vasodilating agent, Cilostazol. This document details its chemical structure, physicochemical properties, and pharmacokinetic profile. Furthermore, it outlines detailed experimental protocols for its synthesis, quantification in biological matrices, and the assessment of its inhibitory activity against phosphodiesterase III (PDE3A). Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and analysis.

Introduction

Cilostazol is a quinolinone derivative widely used in the treatment of intermittent claudication.[1] Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites, which are formed primarily through hepatic metabolism.[2][3] Among these, 4'-trans-Hydroxy Cilostazol is a significant contributor to the overall pharmacological activity. Understanding the chemical and biological characteristics of this metabolite is crucial for a complete comprehension of Cilostazol's mechanism of action, drug-drug interactions, and for the development of new therapeutic strategies. This guide serves as a technical resource for professionals engaged in research and development in the pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound is the product of hydroxylation of the cyclohexyl ring of Cilostazol.

Chemical Structure:

Image Credit: MedChemExpress

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-[4-[1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [4] |

| Alternate Names | OPC-13213 | [4] |

| CAS Number | 87153-04-6 | [4] |

| Molecular Formula | C₂₀H₂₇N₅O₃ | [4] |

| Molecular Weight | 385.46 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Slightly soluble in methanol (B129727) and ethanol; practically insoluble in water. | [3] |

Pharmacological Properties and Mechanism of Action

Pharmacodynamics

This compound, like its parent compound, is a selective inhibitor of phosphodiesterase type 3A (PDE3A).[5] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and blood vessels. The elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation.[5] It is reported to be approximately one-fifth as active as Cilostazol in inhibiting PDE III.[3]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of PDE3A, which prevents the degradation of cAMP to AMP. The resulting increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit antiplatelet and vasodilatory effects.

Caption: PDE3A inhibition pathway of this compound.

Pharmacokinetics

This compound is a major active metabolite of Cilostazol. Following oral administration of Cilostazol, this metabolite is formed through hydroxylation, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[2][3]

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of Cilostazol

| Parameter | Value | Condition | Reference(s) |

| Relative Potency (vs. Cilostazol) | ~20% | In vitro PDE III inhibition | [3][6] |

| Plasma Protein Binding | 66% | Human plasma | [3][6] |

| Contribution to total plasma analytes | 4% (by AUC) | After 100 mg radiolabeled Cilostazol | [3][6] |

| Effect of CYP3A4 inhibitors (e.g., erythromycin) | AUC increased by 141% | Co-administration with Cilostazol | [6] |

| Elimination | Primarily excreted in urine as metabolites | After Cilostazol administration | [3] |

Experimental Protocols

Synthesis of this compound (Enzymatic Approach)

Caption: Workflow for the enzymatic synthesis of this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine Cilostazol (substrate), recombinant human CYP3A4 enzyme, and a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined period (e.g., 1-4 hours). Monitor the reaction progress by analyzing small aliquots via HPLC.

-

Reaction Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile (B52724).

-

Centrifugation: Centrifuge the mixture to precipitate the enzyme and other proteins.

-

Extraction: Collect the supernatant and evaporate the solvent under reduced pressure. Reconstitute the residue in a suitable solvent for purification.

-

Purification: Purify the this compound from the reaction mixture using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized metabolite using analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of this compound in Human Plasma by HPLC

This protocol outlines a general method for the simultaneous determination of Cilostazol and its metabolites in human plasma.

Caption: Workflow for the HPLC analysis of this compound in plasma.

Methodology:

-

Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., a structural analog of Cilostazol).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of n-butanol, methanol, and chloroform).

-

Further purify the extract using a solid-phase extraction (SPE) cartridge (e.g., silica-based).

-

Elute the analytes from the SPE cartridge, evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5). The specific gradient profile should be optimized to achieve baseline separation of Cilostazol, this compound, and other metabolites.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where all analytes have reasonable absorbance (e.g., 257 nm).

-

Injection Volume: 20-50 µL.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in blank plasma and process them in the same manner as the samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

-

Phosphodiesterase 3A (PDE3A) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on PDE3A. Commercial kits are also available for this purpose.

Methodology:

-

Reaction Components:

-

Recombinant human PDE3A enzyme.

-

cAMP (substrate).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).

-

This compound (test compound) at various concentrations.

-

A known PDE3A inhibitor as a positive control (e.g., Cilostamide).

-

5'-Nucleotidase.

-

Phosphate detection reagent (e.g., Malachite Green-based).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, PDE3A enzyme, and the test compound or control.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C.

-

Initiate the reaction by adding cAMP.

-

Incubate for a defined time (e.g., 30-60 minutes) at 30°C.

-

Stop the PDE3A reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add 5'-nucleotidase to convert the AMP formed into adenosine and inorganic phosphate.

-

Incubate to allow for the complete conversion.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a key active metabolite of Cilostazol that plays a significant role in its overall therapeutic effect. A thorough understanding of its chemical properties, pharmacological activity, and pharmacokinetic profile is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a framework for the synthesis, quantification, and functional characterization of this important molecule. Further research into the specific contributions of this compound to the clinical efficacy and safety of Cilostazol is warranted.

References

- 1. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4'-trans-Hydroxy Cilostazol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4'-trans-Hydroxy Cilostazol (B1669032), a principal active metabolite of Cilostazol. Due to the limited publicly available data specifically for this metabolite, this guide also includes relevant data for the parent compound, Cilostazol, to provide a foundational understanding. Furthermore, detailed experimental protocols are provided for researchers to determine these physicochemical properties.

Introduction to 4'-trans-Hydroxy Cilostazol

This compound (also known as OPC-13213) is a significant human metabolite of Cilostazol, a quinolinone derivative used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1] Cilostazol and its metabolites act as phosphodiesterase III (PDE III) inhibitors, leading to increased cyclic AMP (cAMP) in platelets and blood vessels, which in turn inhibits platelet aggregation and causes vasodilation.[2] Following oral administration, Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[2][3] this compound is formed through the hydroxylation of the hexane (B92381) moiety of Cilostazol and possesses approximately one-fifth of the pharmacological activity of the parent drug.[4][5][6] About 30% of a dose of Cilostazol is excreted in the urine as this compound.[2][7]

Metabolic Pathway of Cilostazol

The metabolic conversion of Cilostazol to its active metabolites is a critical aspect of its pharmacology. The diagram below illustrates the primary metabolic pathways leading to the formation of this compound and another active metabolite, 3,4-dehydro-cilostazol.

Caption: Metabolic conversion of Cilostazol to its primary active metabolites.

Section 1: Solubility Profile

A comprehensive search of the scientific literature reveals a lack of specific quantitative solubility data for this compound in various solvents. However, the solubility of the parent compound, Cilostazol, has been characterized and can serve as a useful reference point for formulation development and analytical method design.

Solubility Data for Cilostazol (Parent Compound)

The solubility of Cilostazol is generally low in aqueous media, which is a key factor in its Biopharmaceutics Classification System (BCS) Class II designation (low solubility, high permeability).[8] The following table summarizes the known solubility of Cilostazol in different solvents.

| Solvent System | Solubility | Reference(s) |

| Water | Practically insoluble | [6][7] |

| 0.1 N HCl | Practically insoluble | [6] |

| 0.1 N NaOH | Practically insoluble | [6] |

| Methanol | Slightly soluble | [6] |

| Ethanol | Approx. 0.11 mg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | Approx. 12.5 mg/mL | [9] |

| Dimethyl Formamide (DMF) | Approx. 12.5 mg/mL | [9] |

| Acetic Acid | Freely soluble | [7] |

| Chloroform | Freely soluble | [7] |

| 1:7 solution of DMSO:PBS (pH 7.2) | Approx. 0.13 mg/mL | [9] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To determine the solubility of this compound, the equilibrium shake-flask method is the gold standard.[10][11][12][13] This method measures the thermodynamic solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl, methanol, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: General experimental workflow for solubility determination.

Section 2: Stability Profile

As with solubility, there is a lack of specific stability data for this compound. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14][15] The stability profile of the parent drug, Cilostazol, provides valuable insights.

Stability Data for Cilostazol (Parent Compound)

Forced degradation studies on Cilostazol have been performed under various stress conditions as per the International Conference on Harmonization (ICH) guidelines.

| Stress Condition | Observations for Cilostazol | Reference(s) |

| Acidic Hydrolysis (e.g., 0.1N - 5N HCl, reflux at 60°C for 5h) | Stable, no significant degradation observed. | [16][17] |

| Alkaline Hydrolysis (e.g., 0.1N - 5N NaOH, reflux at 60°C for 5h) | Some degradation observed, particularly in stronger alkaline conditions. | [16][18] |

| Oxidative Degradation (e.g., 3-30% H₂O₂) | Susceptible to degradation. | [16][19] |

| Thermal Degradation (Dry Heat) | Stable. | [16] |

| Photolytic Degradation (UV/Visible Light) | Stable. | [16] |

These findings suggest that the quinolinone structure is largely stable to acid hydrolysis, heat, and light but can be degraded under alkaline and oxidative conditions. It is reasonable to hypothesize that this compound would exhibit a similar, though not identical, stability profile.

Experimental Protocol: Forced Degradation Study

A forced degradation study is designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in various media for stress testing (e.g., water, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Stress Conditions:

-

Acid Hydrolysis: Store the acidic solution at an elevated temperature (e.g., 60°C) for a specified time. Neutralize the sample before analysis.

-

Base Hydrolysis: Store the alkaline solution at an elevated temperature. Neutralize the sample before analysis.

-

Oxidation: Store the hydrogen peroxide solution at room temperature.

-

Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.[15]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method must be able to separate the intact drug from all significant degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the main peak is free from co-eluting degradants.

Caption: General experimental workflow for stability assessment.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]

- 7. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. biomedres.us [biomedres.us]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A validated stability indicating high performance reverse phase liquid chromatographic method for the determination of cilostazol in bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpbs.net [ijpbs.net]

The In Vivo Journey of a Key Cilostazol Metabolite: A Technical Guide to the Pharmacokinetics and Metabolism of 4'-trans-Hydroxy Cilostazol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 4'-trans-Hydroxy Cilostazol (B1669032), an active metabolite of the antiplatelet and vasodilating agent, cilostazol. Understanding the metabolic fate and pharmacokinetic profile of this key metabolite, also known as OPC-13213, is crucial for optimizing the therapeutic efficacy and safety of cilostazol. This document synthesizes available data on its formation, distribution, and elimination, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways.

Introduction to 4'-trans-Hydroxy Cilostazol

Cilostazol undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] Among these, this compound (OPC-13213) is a significant active metabolite. While less potent than the parent drug, its contribution to the overall pharmacological effect of cilostazol is noteworthy.[3][4] This metabolite is formed through the hydroxylation of the hexane (B92381) moiety of cilostazol.[5][6]

Metabolic Pathway of Cilostazol to this compound

The biotransformation of cilostazol is a multi-step process involving several key CYP isoenzymes. The formation of this compound is a secondary metabolic route.[5][6] The primary pathway involves the hydroxylation of the quinone moiety.[5]

The metabolic cascade leading to this compound is initiated by the hydroxylation of the hexane moiety of cilostazol to form an intermediate metabolite, OPC-13217.[5][6] This reaction is primarily catalyzed by CYP3A5 and CYP2C19, with a minor contribution from CYP3A4.[4][7] Subsequently, OPC-13217 is further metabolized to this compound (OPC-13213).[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Antiplatelet Efficacy of 4'-trans-Hydroxy Cilostazol: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of the antiplatelet agent Cilostazol, with a specific focus on its role in inhibiting platelet aggregation. This document is intended for researchers, scientists, and professionals in the field of drug development and cardiovascular pharmacology.

Executive Summary

4'-trans-Hydroxy Cilostazol is a significant contributor to the overall antiplatelet effect of its parent drug, Cilostazol. The primary mechanism of action for both compounds is the selective inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets. Elevated cAMP levels, in turn, initiate a signaling cascade that ultimately suppresses platelet aggregation induced by various agonists. While direct quantitative data for this compound is limited, its activity is reported to be approximately one-fifth to one-third that of the parent compound, Cilostazol. This guide summarizes the available quantitative data, details the experimental protocols for assessing platelet aggregation, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data on Antiplatelet Activity

For comparative purposes, the following table summarizes the 50% inhibitory concentrations (IC50) of the parent drug, Cilostazol , against platelet aggregation induced by various agonists.

| Agonist | IC50 (µM) | Species | Reference |

| ADP (2 µM) | 12.5 ± 2.1 | Human | [5] |

| Collagen | 75.4 ± 2.4 | Rat | [3] |

| Shear Stress | 15 ± 2.6 | Human | [5] |

| ADP | 0.38 ± 0.05 | Human | [6] |

| Collagen | Not specified | Rabbit | [7] |

Experimental Protocols

The primary method for evaluating the in vitro antiplatelet activity of compounds like this compound is Light Transmission Aggregometry (LTA) . This technique is considered the gold standard for assessing platelet function.[8]

Principle of Light Transmission Aggregometry

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause the sample to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist, platelets aggregate, forming larger clumps. This clumping reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time to generate an aggregation curve.

Detailed Methodology for Light Transmission Aggregometry

2.2.1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[9]

-

Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[9] This gentle centrifugation pellets the red and white blood cells, leaving the platelets suspended in the plasma supernatant, which is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% light transmission baseline in the aggregometer.

2.2.2. Platelet Aggregation Assay

-

Instrument Setup: A specialized aggregometer is used. The instrument is calibrated with PPP to represent 100% aggregation (maximum light transmission) and PRP to represent 0% aggregation (minimum light transmission).

-

Sample Preparation: A defined volume of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

-

Incubation with Inhibitor: A specific concentration of the test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a predetermined period to allow for interaction with the platelets.

-

Initiation of Aggregation: A platelet agonist (e.g., adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid, or thrombin) is added to the cuvette to induce aggregation.[10][11]

-

Data Recording: The change in light transmission is recorded for a set period (typically 5-10 minutes).

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. To determine the IC50 value, a dose-response curve is constructed by plotting the percentage of inhibition against different concentrations of the test compound.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Platelets

The antiplatelet effect of this compound is mediated through the inhibition of PDE3 and the subsequent increase in intracellular cAMP. The following diagram illustrates this signaling cascade.

Caption: Signaling pathway of this compound in platelets.

Experimental Workflow for In Vitro Platelet Aggregation Assay

The following diagram outlines the general workflow for assessing the antiplatelet activity of a test compound using LTA.

Caption: General workflow for an in vitro platelet aggregation assay.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cilostazol and dipyridamole synergistically inhibit human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiplatelet and antithrombotic activity of cilostazol is potentiated by dipyridamole in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. plateletservices.com [plateletservices.com]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. Effect of cilostazol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of cilostazol on platelet aggregation and experimental thrombosis. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Cilostazol and its Active Metabolites in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiplatelet agent Cilostazol (B1669032) and its primary active metabolites, 3,4-dehydro Cilostazol and 4'-trans-hydroxy Cilostazol, in human plasma. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, offering excellent accuracy, precision, and a short analysis time.

Introduction

Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. It is primarily indicated for the treatment of intermittent claudication. Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, with 3,4-dehydro Cilostazol being a major active metabolite that is pharmacologically more potent than the parent drug.[1] Another significant active metabolite is this compound. Consequently, the simultaneous determination of Cilostazol and its active metabolites is crucial for a comprehensive understanding of its pharmacokinetic profile and therapeutic efficacy. This application note presents a validated LC-MS/MS method for the concurrent measurement of these compounds in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: Cilostazol, 3,4-dehydro Cilostazol, this compound, and Cilostazol-d11 (internal standard) reference standards were procured from a certified supplier.

-

Solvents and Chemicals: HPLC-grade methanol (B129727) and acetonitrile (B52724), as well as analytical-grade formic acid and ammonium (B1175870) formate, were used. Deionized water was generated using a Milli-Q water purification system.

-

Biological Matrix: Drug-free human plasma was obtained from a registered blood bank.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of the internal standard working solution (Cilostazol-d11).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | As detailed below |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 10 |

| 0.5 - 2.5 | Ramp to 90 |

| 2.5 - 3.5 | 90 |

| 3.5 - 3.6 | Ramp to 10 |

| 3.6 - 5.0 | 10 (Re-equilibration) |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Quantitative Data

Mass Spectrometric Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Approximate Retention Time (min) |

| Cilostazol | 370.3 | 288.2 | 0.1 | 25 | 2.8 |

| 3,4-dehydro Cilostazol | 368.2 | 286.1 | 0.1 | 25 | 2.6 |

| This compound | 386.2 | 288.2 | 0.1 | 22 | 2.3 |

| Cilostazol-d11 (IS) | 381.2 | 288.3 | 0.1 | 25 | 2.8 |

Method Validation Summary

| Parameter | Cilostazol | 3,4-dehydro Cilostazol | This compound |

| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | 1.0 - 500 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |

| Accuracy (% Bias) | -5.2 to 4.8 | -4.5 to 5.1 | -6.0 to 5.5 |

| Precision (% CV) | < 10% | < 10% | < 12% |

| Recovery (%) | > 85% | > 85% | > 80% |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 1.0 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Cilostazol and its metabolites.

Caption: Simplified metabolic pathway of Cilostazol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the simultaneous determination of Cilostazol and its key active metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. The method has been validated to meet regulatory requirements for bioanalytical method validation and can be readily implemented in clinical and research laboratories for pharmacokinetic and pharmacodynamic assessments of Cilostazol.

References

Application Notes and Protocols for Evaluating the Efficacy of 4'-trans-Hydroxy Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol (B1669032) is an active metabolite of Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor used for the management of intermittent claudication.[1][2][3] Like its parent compound, 4'-trans-Hydroxy Cilostazol exerts its therapeutic effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular cells.[1][4][5] This leads to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.[1][4] Furthermore, cilostazol and its metabolites have been shown to possess anti-proliferative effects on vascular smooth muscle cells (VSMCs) and anti-inflammatory properties, which are crucial for addressing the pathophysiology of vascular diseases.[6][7][8][9]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The described assays are designed to quantify its activity in key areas relevant to its therapeutic potential: PDE3 inhibition, modulation of intracellular cAMP levels, anti-proliferative effects on VSMCs, and anti-inflammatory activity. While direct quantitative data for this compound is limited in publicly available literature, it is known to be about one-fifth as active as Cilostazol in PDE3 inhibition.[1] The provided protocols are based on established methods for Cilostazol and can be adapted for the evaluation of its metabolite.

Primary Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of phosphodiesterase 3 (PDE3). This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of various downstream targets, leading to the compound's vasodilatory, antiplatelet, and anti-proliferative effects.

Caption: Signaling pathway of this compound.

Key Efficacy Parameters and Assays

The efficacy of this compound can be assessed through a variety of cell-based assays targeting its primary mechanism and downstream cellular effects. The following table summarizes key quantitative data for the parent compound, Cilostazol, which can serve as a benchmark for evaluating this compound.

| Parameter | Assay Type | Cell Line | Key Findings for Cilostazol |

| PDE3 Inhibition | Biochemical Assay | N/A | IC50: 0.4 µM[10] |

| cAMP Levels | Immunoassay | Rabbit Aortic Smooth Muscle Cells | Significant increase in cAMP content[10] |

| VSMC Proliferation | MTT Assay | Human Aortic VSMCs | Dose-dependent inhibition (10-200 µM)[4] |

| BrdU Incorporation | Human Aortic VSMCs | Dose-dependent inhibition of DNA synthesis[4] | |

| Anti-inflammatory Activity | Luciferase Reporter Assay | RAW264.7 Macrophages | Significant reduction of NF-κB transcriptional activity[7] |

| Griess Assay | BV2 Microglial Cells | Suppression of LPS-induced Nitric Oxide production[5] |

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This biochemical assay determines the direct inhibitory effect of this compound on PDE3 activity.

Principle: The assay measures the conversion of cAMP to AMP by PDE3. The amount of remaining cAMP is quantified, and the inhibitory effect of the compound is determined.

Protocol:

-

Reagents and Materials:

-

Recombinant human PDE3

-

cAMP substrate

-

This compound

-

Assay buffer

-

Detection reagents (e.g., based on fluorescence polarization, HTRF, or ELISA)

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed amount of recombinant PDE3 to each well of the microplate.

-

Add the different concentrations of this compound to the wells. Include a positive control (known PDE3 inhibitor) and a negative control (vehicle).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Read the signal on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Intracellular cAMP Measurement Assay

This assay quantifies the effect of this compound on intracellular cAMP levels in a relevant cell line, such as vascular smooth muscle cells (VSMCs).

Principle: Cells are treated with the compound, and the intracellular cAMP is measured using a competitive immunoassay (e.g., ELISA or HTRF).

Protocol:

-

Cell Culture:

-

Culture human aortic VSMCs in appropriate media until they reach 80-90% confluency.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Procedure:

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with various concentrations of this compound for 10-30 minutes.

-

Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Perform the cAMP measurement according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the concentration of this compound.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on VSMCs.

Principle: VSMC proliferation is induced by a mitogen, and the inhibitory effect of the compound is measured by quantifying cell viability (MTT assay) or DNA synthesis (BrdU incorporation).

Protocol (MTT Assay):

-

Cell Culture:

-

Seed human aortic VSMCs in a 96-well plate at a density of 5x10^3 cells/well and culture for 48 hours.[4]

-

-

Procedure:

-

Induce proliferation by adding media containing 10% fetal bovine serum (FBS).

-

Simultaneously, treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24 hours.[4]

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol (BrdU Incorporation Assay):

-

Cell Culture:

-

Follow the same cell seeding protocol as for the MTT assay.

-

-

Procedure:

-

Treat the cells with various concentrations of this compound.

-

Add BrdU labeling solution and incubate for 24 hours.[4]

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by a colorimetric substrate.

-

Measure the absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration.

-

Determine the EC50 value for the anti-proliferative effect.

-

Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay evaluates the anti-inflammatory potential of this compound by measuring its effect on NF-κB activation.

Principle: A macrophage cell line (e.g., RAW264.7) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB by an inflammatory stimulus (e.g., LPS) drives luciferase expression, which can be quantified.

Protocol:

-

Cell Culture and Transfection:

-

Culture RAW264.7 cells in appropriate media.

-

Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general experimental workflow for evaluating the efficacy of this compound and the logical relationship between its primary mechanism of action and its downstream therapeutic effects.

Caption: General workflow for cell-based efficacy assays.

Caption: Logical relationship of this compound's effects.

References

- 1. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Anti-inflammatory properties of cilostazol: Its interruption of DNA binding activity of NF-κB from the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of cilostazol, a selective cAMP phosphodiesterase inhibitor on the contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of 4'-trans-Hydroxy Cilostazol in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy cilostazol (B1669032) is one of the primary active metabolites of cilostazol, a quinolinone derivative medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1] Like its parent compound, 4'-trans-hydroxy cilostazol functions as a phosphodiesterase III (PDE3) inhibitor.[2] This inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets and blood vessels, resulting in antiplatelet and vasodilatory effects.[1][2] While its potency is approximately one-fifth that of cilostazol, it significantly contributes to the overall pharmacological activity of the parent drug.[2] These application notes provide a detailed protocol for the oral administration of this compound to rats for preclinical research, based on established methodologies for the parent compound, cilostazol.

Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral administration of the parent drug, cilostazol, at a dose of 10 mg/kg. It is important to note that this data reflects the formation of the metabolite from the parent drug, not the direct administration of this compound.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Maximum Concentration) | 100.3 ± 51.3 | ng/mL | [3] |

| AUC | 728.8 ± 189.9 | ng·h/mL | [3] |

Experimental Protocols

This section outlines a detailed methodology for the oral administration of this compound to rats. This protocol is adapted from established procedures for the oral gavage of cilostazol in rats.[4][5]

Materials:

-

This compound (powder form)

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium, 0.5% methylcellulose (B11928114) in sterile water, or a suspension in water homogenized for 30 minutes)

-